molecular formula C4H6N2S2 B12906001 3-(Methylsulfanyl)-1,2-thiazol-5-amine CAS No. 67209-07-8

3-(Methylsulfanyl)-1,2-thiazol-5-amine

Cat. No.: B12906001
CAS No.: 67209-07-8
M. Wt: 146.2 g/mol
InChI Key: ZUUNBIXYOSJXNQ-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1,2-thiazol-5-amine is a heterocyclic compound featuring a thiazole core substituted with a methylsulfanyl group at position 3 and an amino group at position 3. Its molecular formula is C₄H₅N₃S₂, with a molar mass of 159.23 g/mol.

Properties

CAS No.

67209-07-8

Molecular Formula

C4H6N2S2

Molecular Weight

146.2 g/mol

IUPAC Name

3-methylsulfanyl-1,2-thiazol-5-amine

InChI

InChI=1S/C4H6N2S2/c1-7-4-2-3(5)8-6-4/h2H,5H2,1H3

InChI Key

ZUUNBIXYOSJXNQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)isothiazol-5-amine typically involves the cyclization of amides derived from carboxylic acid precursors. One common method is the reaction of 3-mercaptopropionic acid with amides, followed by cyclization using chlorination or oxidation .

Industrial Production Methods: Industrial production of 3-(Methylthio)isothiazol-5-amine often involves large-scale synthesis using readily available carboxylic acid precursors. The process includes the preparation of amides, followed by cyclization under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylthio)isothiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Methylthio)isothiazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 3-(Methylthio)isothiazol-5-amine is attributed to its ability to inhibit life-sustaining enzymes, particularly those with thiols at their active sites. The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole Derivatives

4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
  • Molecular Formula : C₁₃H₁₁N₅OS
  • Molar Mass : 293.33 g/mol
  • Key Features : Incorporates an oxadiazole ring fused to the thiazole core. The oxadiazole moiety enhances rigidity and may improve binding to biological targets, such as enzymes or receptors.
  • Applications : Used in agrochemical research due to structural similarity to pesticidal agents .
3-(Methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
  • Molecular Formula : C₅H₇F₃N₄S
  • Molar Mass : 212.20 g/mol
  • Key Features : A triazole derivative with a trifluoromethyl group, a strong electron-withdrawing substituent. This enhances metabolic stability and lipophilicity compared to the target compound .

Triazole Derivatives

3-(Methylsulfanyl)-1H-1,2,4-triazol-5-amine
  • Molecular Formula : C₃H₆N₄S
  • Molar Mass : 130.17 g/mol
  • Key Features: Replaces the thiazole ring with a triazole, altering nitrogen atom positioning.
  • Bioactivity : Demonstrated inactivity against Klebsiella pneumoniae in antimicrobial assays, highlighting the critical role of the thiazole scaffold in bioactivity .
3-Methylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine
  • Molecular Formula : C₉H₁₀N₄S
  • Molar Mass : 214.27 g/mol
  • Key Features : Incorporates a phenyl group at position 5, enhancing π-π stacking interactions. Crystal structure data (Acta Crystallographica) reveal a hydrated form, influencing solubility .

Thiadiazole Derivatives

3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine
  • Molecular Formula : C₈H₇N₃S₂
  • Molar Mass : 209.29 g/mol
  • Key Features: Replaces the thiazole with a thiadiazole ring, increasing sulfur content.

Triazine Derivatives

D0 [3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine]
  • Molecular Formula : C₅H₈N₄S
  • Molar Mass : 156.21 g/mol
  • Key Features : Features a triazine core with a methylsulfanyl group. Inactive in antimicrobial assays, underscoring the importance of the thiazole ring over triazine for bioactivity .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) Key Substituents Bioactivity Notes
3-(Methylsulfanyl)-1,2-thiazol-5-amine Thiazole C₄H₅N₃S₂ 159.23 Methylsulfanyl, amino Under investigation
3-(Methylsulfanyl)-1H-1,2,4-triazol-5-amine Triazole C₃H₆N₄S 130.17 Methylsulfanyl, amino Inactive (MIC > 100 µg/mL)
3-(Phenylsulfanyl)-1,2,4-thiadiazol-5-amine Thiadiazole C₈H₇N₃S₂ 209.29 Phenylsulfanyl, amino Potential agrochemical agent
D0 [Triazine derivative] Triazine C₅H₈N₄S 156.21 Methylsulfanyl, amino, methyl No antimicrobial activity

Key Findings and Implications

Core Structure Impact :

  • Thiazole derivatives generally exhibit higher bioactivity than triazines or triazoles, as seen in the inactivity of D0 and triazole analogs against K. pneumoniae .
  • Thiadiazoles with phenylsulfanyl groups show promise in agrochemical applications due to enhanced hydrophobicity .

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .
  • Bulky substituents (e.g., phenyl, oxadiazole) enhance target binding but complicate synthesis .

Synthetic Considerations :

  • Alkyl halide reactions (e.g., ) are common for introducing sulfanyl groups, but purity varies with sulfur incorporation methods .

Biological Activity

3-(Methylsulfanyl)-1,2-thiazol-5-amine, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its thiazole ring, which is known for its ability to interact with various biological targets, making it a potential candidate for drug development in areas such as anticancer and antimicrobial therapies.

Molecular Structure

  • Molecular Formula : C4H6N2S2
  • Molecular Weight : 162.23 g/mol
  • IUPAC Name : this compound
PropertyValue
Melting Point90-92 °C
SolubilitySoluble in water
Log P0.76

Anticancer Activity

Research has highlighted the anticancer potential of thiazole derivatives, including this compound. Studies have demonstrated that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of several thiazole derivatives against human cancer cell lines (MCF-7 and HepG2). The results indicated that:

  • MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 5.5 µM.
  • HepG2 Cell Line : The IC50 was found to be around 6.2 µM.

These findings suggest that this compound may inhibit cell proliferation effectively.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. In vitro studies have shown that this compound displays activity against a range of pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

In a comparative study of various thiazole compounds:

  • The compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL, respectively.
  • Fungal strains such as Candida albicans were inhibited at MIC values of 64 µg/mL.

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in nucleic acid synthesis.
  • Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)
AnticancerMCF-75.5
HepG26.2
AntibacterialE. coli32
S. aureus16
AntifungalC. albicans64

Recent Studies

Recent literature reviews have emphasized the potential of thiazole derivatives in drug discovery:

  • A systematic review highlighted the synthesis and biological evaluation of thiazole-based compounds with promising anticancer and antimicrobial activities .
  • Another study focused on the design of novel thiazole derivatives targeting specific cancer pathways, showcasing enhanced efficacy compared to existing therapies .

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